molecular formula C7H8N2 B1585394 1H-Pyrrole-2-acetonitrile, 1-methyl- CAS No. 24437-41-0

1H-Pyrrole-2-acetonitrile, 1-methyl-

Cat. No.: B1585394
CAS No.: 24437-41-0
M. Wt: 120.15 g/mol
InChI Key: ROSYAUHHRKAPHX-UHFFFAOYSA-N
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Description

“1H-Pyrrole-2-acetonitrile, 1-methyl-” is a chemical compound with the molecular formula C7H8N2 . It is also known by other names such as N-Methylpyrrole-2-acetonitrile and 1-Methyl-2-pyrroleacetonitrile .


Molecular Structure Analysis

The molecular structure of “1H-Pyrrole-2-acetonitrile, 1-methyl-” can be represented by the InChI string InChI=1S/C7H8N2/c1-9-6-2-3-7(9)4-5-8/h2-3,6H,4H2,1H3 . The compound has a molecular weight of 120.15 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “1H-Pyrrole-2-acetonitrile, 1-methyl-” are not detailed in the literature, pyrrole compounds are known to undergo a variety of reactions, including electrophilic addition .


Physical and Chemical Properties Analysis

“1H-Pyrrole-2-acetonitrile, 1-methyl-” has a molecular weight of 120.15 g/mol . It has a XLogP3-AA value of 0.4, indicating its relative hydrophobicity . The compound has no hydrogen bond donors and one hydrogen bond acceptor .

Scientific Research Applications

Electrocatalytic Applications

1H-Pyrrole-2-acetonitrile, 1-methyl- and its derivatives have been explored for their potential in electrocatalytic applications. For instance, the synthesis and electrochemical behavior of polypyrrole cobalt(II) Schiff-base complexes were investigated, demonstrating their catalytic activity in the electroreduction of both oxygen and CO2 (Losada et al., 1995).

NMR Signal Enhancement

The compound has been used in strategies for hyperpolarization, specifically in NMR signal enhancement. A study reported significant signal enhancement for acetonitrile in NMR studies, demonstrating the potential of 1H-Pyrrole-2-acetonitrile, 1-methyl- in improving NMR spectroscopy sensitivity (Mewis et al., 2014).

Polymer Film Formation

Research has shown that electropolymerization of derivatives of this compound can produce conducting polymers with properties similar to substituted poly(pyrroles). These findings indicate its use in developing new materials with specific electrochemical properties (Neil, Garrard, & Partridge, 1993).

Sensor Development

The compound has been incorporated into the development of new electrochemical sensors. For instance, a study demonstrated the use of ferrocene-substituted calix[4]pyrrole for detecting anions, highlighting its potential in sensor technology (Gale et al., 2001).

Environmental Applications

A calix[4]pyrrole derivative was synthesized to interact with polluting ions like fluoride and mercury in dipolar aprotic solvents. This application is crucial in environmental science for detecting and extracting hazardous substances (de Namor & Khalife, 2008).

Organic Synthesis

The compound plays a role in organic synthesis, as seen in the synthesis of new 3-cyanoacetamide pyrrole and 3-acetonitrile pyrrole derivatives. Such reactions are important for creating novel organic compounds with potential applications in various fields (Bayat, Nasri, & Notash, 2017).

Properties

IUPAC Name

2-(1-methylpyrrol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-9-6-2-3-7(9)4-5-8/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSYAUHHRKAPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066989
Record name 1H-Pyrrole-2-acetonitrile, 1-methyl-
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Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24437-41-0
Record name 1-Methyl-1H-pyrrole-2-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24437-41-0
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Record name 1H-Pyrrole-2-acetonitrile, 1-methyl-
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Record name 1H-Pyrrole-2-acetonitrile, 1-methyl-
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Record name 1H-Pyrrole-2-acetonitrile, 1-methyl-
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Record name N-methylpyrrol-2-ylacetonitrile
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Record name 1-Methylpyrrole-2-acetonitrile
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Synthesis routes and methods

Procedure details

N-methylpyrrole (4 g, 0.049 mole) is dissolved in 40 ml of dry (ethanol-free) chloroform in a dry, 200 ml, 3-necked round-bottomed flask and flushed with a stream of dry nitrogen. The temperature of the solution is lowered to 0° C and cyanogen (3.25 g, 0.063 mole) is added. Hydrogen chloride (dried through sulfuric acid) is introduced in a slow steady stream with mechanical stirring at 0° C for 4 hrs at which time all the N-methylpyrrole has been consumed. The hydrogen chloride flow is stopped; the chloroform is evaporated to 1/2 its volume at reduced pressure and room temperature; and the temperature is then lowered to -40° C. Dry pyridine (25 ml) is added dropwise with rapid stirring. The rest of the chloroform is evaporated at reduced pressure and then 25 mls of additional pyridine is added. The reaction mixture is allowed to warm to room temperature and hydrogen sulfide is introduced in a slow stream for 20 minutes. Chloroform (200 ml) is added and the reaction solution is washed with 35% aqueous potassium carbonate solution, followed by a 3N hydrochloric acid wash which is backwashed with chloroform. The combined chloroform extracts are washed with 5% aqueous sodium bicarbonate solution and dried over anhydrous MgSO4 powder. The mixture is filtered and the filtrate evaporated in vacuo to a brown oil. The oil is distilled under high vacuum to give 840 mg of N-methylpyrrole-2-acetonitrile, bp 61°-65° C at 0.04 Torr.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.25 g
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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